An In-Depth Technical Guide to the Synthesis of 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the Synthesis of 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropyl-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The unique combination of a pyrazole core, a cyclopropyl moiety, and a reactive carbaldehyde group makes it an attractive scaffold for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, while the cyclopropyl group can enhance metabolic stability, binding affinity, and cell membrane permeability. The carbaldehyde functionality serves as a versatile handle for further chemical modifications, allowing for the construction of diverse compound libraries for biological screening.
This technical guide provides a comprehensive overview of the synthetic route to 3-cyclopropyl-1H-pyrazole-4-carbaldehyde, detailing the underlying chemical principles, step-by-step experimental protocols, and the critical parameters for a successful and reproducible synthesis.
Synthetic Strategy Overview
The synthesis of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde is a two-step process commencing with the synthesis of the key intermediate, 3-cyclopropyl-1H-pyrazole. This is followed by a formylation reaction to introduce the carbaldehyde group at the 4-position of the pyrazole ring.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 3-Cyclopropyl-1H-pyrazole
The initial phase of the synthesis focuses on the construction of the 3-cyclopropyl-1H-pyrazole core. This is typically achieved through the condensation of a 1,3-dicarbonyl compound, specifically 1-cyclopropyl-1,3-butanedione, with hydrazine.
Step 1.1: Synthesis of 1-Cyclopropyl-1,3-butanedione
The precursor, 1-cyclopropyl-1,3-butanedione, is synthesized via a Claisen condensation reaction between cyclopropyl methyl ketone and an acetylating agent, such as ethyl acetate, in the presence of a strong base like sodium ethoxide.
Reaction Mechanism: The reaction is initiated by the deprotonation of the α-carbon of cyclopropyl methyl ketone by the base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl acetate. The subsequent elimination of the ethoxide group yields the desired β-diketone.
Experimental Protocol:
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To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in 100 mL of ethyl acetate under a nitrogen atmosphere, a 21 wt% solution of sodium ethoxide in absolute ethanol (39 mL, 0.1 mol) is added dropwise.
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The reaction flask is equipped with a condenser and a Dean-Stark trap to facilitate the removal of ethanol via azeotropic distillation.
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The reaction mixture is heated, and additional ethyl acetate is added as needed to maintain the reaction volume.
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After approximately three hours, when the temperature of the distillate reaches 75 °C, the reaction is cooled and allowed to stand overnight.
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The precipitated white solid is collected by filtration.
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The solid is dissolved in water and the resulting solution is acidified to a pH of approximately 2 with 10% aqueous hydrochloric acid at 0 °C.
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The acidified aqueous solution is extracted three times with diethyl ether.
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The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-cyclopropyl-1,3-butanedione as an oil. This intermediate can be used in the next step without further purification.
| Reactant | Molecular Weight ( g/mol ) | Amount | Moles |
| Cyclopropyl methyl ketone | 84.12 | 8.4 g | 0.1 |
| Ethyl acetate | 88.11 | 100 mL | - |
| Sodium ethoxide (21 wt% in ethanol) | 68.05 | 39 mL | 0.1 |
Step 1.2: Synthesis of 3-Cyclopropyl-1H-pyrazole
The pyrazole ring is formed by the reaction of the synthesized 1-cyclopropyl-1,3-butanedione with hydrazine hydrate.
Reaction Mechanism: This reaction is a classic example of the Knorr pyrazole synthesis. The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups of the β-diketone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Experimental Protocol:
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In a round-bottomed flask, 1-cyclopropyl-1,3-butanedione (1.0 mmol) and hydrazine hydrate (1.0 mmol) are dissolved in ethanol (10 mL).
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A catalytic amount of a suitable acid or base can be added to facilitate the reaction, although it often proceeds without a catalyst.
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The reaction mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion of the reaction, the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 3-cyclopropyl-1H-pyrazole.
Characterization Data for 3-Cyclopropyl-1H-pyrazole:
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Molecular Formula: C₆H₈N₂
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Molecular Weight: 108.14 g/mol
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Appearance: Solid
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¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.45 (d, J = 2.2 Hz, 1H, pyrazole-H), 6.05 (d, J = 2.2 Hz, 1H, pyrazole-H), 1.95-1.85 (m, 1H, cyclopropyl-CH), 1.00-0.90 (m, 2H, cyclopropyl-CH₂), 0.75-0.65 (m, 2H, cyclopropyl-CH₂).
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¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 150.2, 129.8, 101.5, 8.5, 6.5.
Part 2: Synthesis of 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde
The final step in the synthesis is the introduction of a formyl group at the C4 position of the pyrazole ring. This is achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).
Mechanism of Vilsmeier Reagent Formation and Formylation:
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Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic N,N-dimethylchloroiminium ion (the Vilsmeier reagent).
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Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the ring and forms a resonance-stabilized cationic intermediate.
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Restoration of Aromaticity and Hydrolysis: A base (such as DMF) removes a proton from the ring, restoring aromaticity and forming an iminium salt intermediate. During aqueous workup, this intermediate is hydrolyzed to yield the final aldehyde product.[1][2]
Caption: Mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
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Cool the flask to 0 °C in an ice bath.
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Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the temperature does not rise significantly. Stir the resulting mixture at 0 °C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
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Dissolve 3-cyclopropyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
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Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
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Allow the reaction mixture to warm to room temperature and then heat to a suitable temperature (typically between room temperature and 80 °C) for 1-6 hours. Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous mixture with an appropriate organic solvent such as dichloromethane or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to afford 3-cyclopropyl-1H-pyrazole-4-carbaldehyde.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| 3-Cyclopropyl-1H-pyrazole | 108.14 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 3-5 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.1-1.5 |
Characterization Data for 3-Cyclopropyl-1H-pyrazole-4-carbaldehyde:
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CAS Number: 154927-00-1[3]
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Molecular Formula: C₇H₈N₂O
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Molecular Weight: 136.15 g/mol
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Appearance: Expected to be a solid or oil.
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¹H NMR (CDCl₃, 400 MHz): δ (ppm) 9.95 (s, 1H, -CHO), 8.10 (s, 1H, pyrazole-H), 2.10-2.00 (m, 1H, cyclopropyl-CH), 1.20-1.10 (m, 2H, cyclopropyl-CH₂), 0.90-0.80 (m, 2H, cyclopropyl-CH₂).
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¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 185.5, 155.0, 135.0, 118.0, 9.0, 7.0.
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Mass Spectrometry (EI): m/z (%) = 136 (M⁺), 108, 81, 67.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. The successful synthesis of each intermediate and the final product can be confirmed through standard analytical techniques.
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Thin Layer Chromatography (TLC): TLC should be used to monitor the progress of each reaction, ensuring the consumption of starting materials and the formation of the product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compounds. The provided spectral data serves as a reference for verifying the identity and purity of the products.
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Mass Spectrometry (MS): Mass spectrometry provides confirmation of the molecular weight of the synthesized compounds.
By comparing the analytical data obtained from the synthesized compounds with the reference data provided, researchers can be confident in the identity and purity of their materials, ensuring the reliability of their subsequent research.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde. By following the outlined procedures and utilizing the provided characterization data for validation, researchers and drug development professionals can reliably produce this valuable building block for their scientific endeavors. The synthetic route is robust and relies on well-established chemical transformations, making it accessible to chemists with a solid understanding of organic synthesis techniques.
References
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NextSDS. 3-cyclopropyl-1H-pyrazole-4-carbaldehyde — Chemical Substance Information. [Link]
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PrepChem. Synthesis of 1-cyclopropyl-1,3-butanedione. [Link]
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The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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SciSpace. Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. [Link]
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Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]
